Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N'-phenyl-

Description

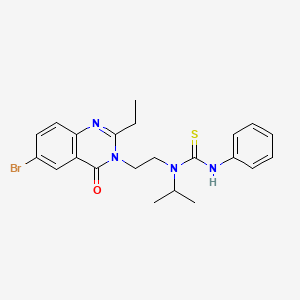

The compound Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N'-phenyl- (hereafter referred to as Compound A) is a thiourea derivative featuring a 6-bromo-2-ethyl-4-oxoquinazoline core linked to an ethyl chain, an isopropyl group, and a phenyl substituent. The bromine atom at the quinazoline 6-position and the thiourea moiety are critical for its chemical reactivity and intermolecular interactions .

Properties

CAS No. |

77301-15-6 |

|---|---|

Molecular Formula |

C22H25BrN4OS |

Molecular Weight |

473.4 g/mol |

IUPAC Name |

1-[2-(6-bromo-2-ethyl-4-oxoquinazolin-3-yl)ethyl]-3-phenyl-1-propan-2-ylthiourea |

InChI |

InChI=1S/C22H25BrN4OS/c1-4-20-25-19-11-10-16(23)14-18(19)21(28)27(20)13-12-26(15(2)3)22(29)24-17-8-6-5-7-9-17/h5-11,14-15H,4,12-13H2,1-3H3,(H,24,29) |

InChI Key |

OAROLKLINOYIGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCN(C(C)C)C(=S)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinyl intermediate, followed by the introduction of the thiourea moiety. Common reagents used in these reactions include brominating agents, ethylating agents, and isopropylating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures in place. The use of catalysts and advanced purification techniques such as chromatography might be employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Introduction to Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N'-phenyl-

Thiourea derivatives, particularly those containing quinazoline moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N'-phenyl- is a notable example, exhibiting potential applications in various fields including pharmaceuticals and agrochemicals.

Synthesis and Characterization

The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines or amino acids. For the specific compound , methods typically include:

- Condensation Reactions : Combining 6-bromo-2-ethyl-4-oxoquinazoline with thiourea through nucleophilic substitution.

- Characterization Techniques : Utilization of spectroscopic methods such as IR, NMR, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Example Synthesis Pathway

A typical synthesis pathway might involve:

- Reacting 6-bromo-2-ethyl-4-oxoquinazoline with phenyl isothiocyanate.

- Purifying the product through recrystallization from suitable solvents.

Antimicrobial Activity

Research has demonstrated that thiourea derivatives exhibit significant antimicrobial properties. Studies indicate that compounds bearing quinazoline structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Thiourea derivative (example) | Moderate | High |

| Control (e.g., Amoxicillin) | High | High |

In vitro assays have shown that certain derivatives possess IC50 values comparable to standard antibiotics, making them promising candidates for further development .

Cytotoxicity and Anticancer Potential

Thiourea derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer proliferation.

Case Studies

- Antibacterial Screening : A study screened multiple thiourea derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that some derivatives showed higher efficacy than traditional antibiotics .

- Cytotoxicity Assays : A series of quinazoline-based thioureas were tested against human cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .

Agrochemical Use

Thiourea compounds are being researched for their potential use as pesticides or herbicides due to their ability to disrupt biochemical pathways in pests.

Material Science

The unique properties of thiourea derivatives make them suitable for applications in material science, particularly in the development of coatings or polymers with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiourea moiety may also contribute to the compound’s biological effects by forming strong hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substitutional Variations

Compound B : Thiourea, N-ethyl-N-(2-(2-ethyl-6-iodo-4-oxo-3(4H)-quinazolinyl)ethyl)-N'-phenyl- (CID 3059845)

- Molecular Formula : C₂₁H₂₃IN₄OS

- Key Differences : Replaces bromine with iodine at the quinazoline 6-position.

- Impact :

- Molecular Weight : Increased due to iodine’s higher atomic mass (507.07 g/mol vs. ~500 g/mol for Compound A) .

- Reactivity : Iodine’s larger atomic radius and lower electronegativity may alter halogen bonding and nucleophilic substitution kinetics.

- Collision Cross-Section (CCS) : Predicted CCS values for [M+H]+ adducts are 209.3 Ų, comparable to brominated analogs, suggesting similar conformational flexibility .

Compound C : Thiourea, N-(4-chlorophenyl)-N'-[4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-3-methoxyphenyl]-

- Molecular Formula : C₂₃H₁₈Br₂ClN₄O₂S

- Key Differences :

- Additional bromine at quinazoline 8-position.

- Methoxy and 4-chlorophenyl substituents.

- Impact :

Physicochemical Properties

Notes:

- Compound A ’s moderate XlogP suggests balanced lipophilicity for drug-like properties.

Biological Activity

Thiourea derivatives, particularly those containing quinazoline moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N'-phenyl- is a novel synthetic entity that combines the structural features of thiourea and quinazoline, potentially enhancing its pharmacological profile.

Chemical Structure and Synthesis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For the specific compound , the synthetic pathway likely includes the formation of the quinazoline nucleus followed by thiourea formation through nucleophilic substitution.

Table 1: General Synthetic Pathway for Thiourea Derivatives

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 2-aminoquinazoline + thiophosgene | Isothiocyanate derivative |

| 2 | Isothiocyanate + amine | Thiourea derivative |

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to the target molecule exhibit potent inhibitory effects on various cancer cell lines. For instance, a study highlighted that certain quinazoline-thiourea hybrids demonstrated significant activity against tumor cell lines such as MCF-7 and HCT-116, with IC50 values in the low micromolar range .

Inhibition of Kinases

The compound has potential as an inhibitor of tyrosine kinases, particularly EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Molecular docking studies suggest that the thiourea moiety can form critical interactions within the ATP binding site of these kinases. Compounds with similar structures have shown competitive inhibition, with some achieving IC50 values as low as 0.01 µM against EGFR .

Anti-inflammatory Properties

Thiourea derivatives have also been evaluated for their anti-inflammatory effects. A study indicated that certain quinazoline-based thioureas could inhibit NF-κB activation in macrophage-like cells, thus reducing pro-inflammatory cytokine production . This suggests a dual mechanism where these compounds might not only target cancer cells but also modulate inflammatory pathways.

Case Studies

- In vitro Studies : A series of thiourea-containing quinazoline derivatives were tested against various cell lines (e.g., A549, MCF-7), revealing promising cytotoxicity profiles with low general toxicity .

- In vivo Efficacy : In animal models, certain analogs demonstrated superior antitumor activity compared to established treatments like sorafenib, indicating their potential for further development as therapeutic agents .

- Mechanistic Insights : Detailed molecular docking studies provided insights into the binding interactions of these compounds with target proteins, highlighting specific amino acid residues involved in binding and suggesting pathways for further optimization .

Q & A

Q. What are the key physicochemical properties of this thiourea derivative, and how do they influence its solubility and bioavailability?

Methodological Answer: Critical physicochemical parameters include LogP (6.98) , molecular weight (608.73 g/mol), hydrogen bond donors/acceptors (2/4), and topological polar surface area (98 Ų) . High LogP indicates lipophilicity, which may hinder aqueous solubility but enhance membrane permeability. The polar surface area suggests moderate bioavailability, necessitating formulation optimization (e.g., salt formation or co-solvents).

Q. What synthetic routes are reported for analogous thiourea derivatives, and how can they be optimized for higher yields?

Methodological Answer: Synthesis typically involves isothiocyanate intermediates reacting with amines. For example, 2,4-dichlorobenzoyl isothiocyanate was reacted with 4-chloroaniline in acetone, yielding 90% after recrystallization . Optimization strategies:

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths (e.g., C=S: ~1.68 Å) and intramolecular hydrogen bonds (N–H⋯S/O) critical for stability .

- NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm) and thiourea NH (δ 9.5–10.5 ppm) validate substitution patterns.

- Mass spectrometry : Exact mass (605.913 Da) confirms molecular formula .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating bioactivity against resistant cell lines?

Methodological Answer: Adopt split-plot designs to account for variables like dose-response gradients and time-dependent effects. Key steps:

Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma stability and metabolite formation (e.g., oxidative degradation via LC-MS) .

- Species-specific factors : Compare cytochrome P450 activity in vitro (human liver microsomes) vs. in vivo (murine models) .

- Dose normalization : Adjust for differences in bioavailability using allometric scaling .

Q. What computational methods predict environmental fate and degradation pathways?

Methodological Answer:

- QSAR models : Use logP and molecular weight to estimate biodegradation potential (e.g., EPI Suite software) .

- Density Functional Theory (DFT) : Simulate hydrolysis pathways (e.g., nucleophilic attack at the thiourea sulfur) .

- Molecular docking : Predict binding to environmental enzymes (e.g., laccases for oxidative degradation) .

Q. How can structural analogs inform the design of derivatives with enhanced bioactivity?

Methodological Answer:

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic assays : Measure IC50 values under varied substrate concentrations (Lineweaver-Burk plots) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) to target enzymes .

- Mutagenesis studies : Identify critical residues (e.g., cysteine thiol interactions with thiourea sulfur) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.